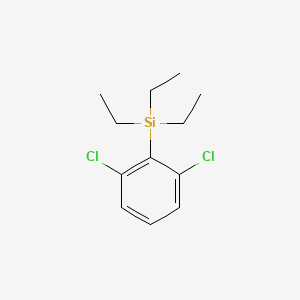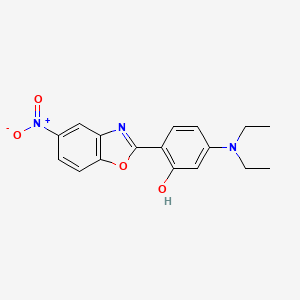![molecular formula C31H24Br2N4S B12589237 Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- CAS No. 649740-21-6](/img/structure/B12589237.png)
Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a complex organosulfur compound It is a derivative of thiourea, where the hydrogen atoms are replaced by 3-bromophenyl and 1H-indol-1-ylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with 1H-indole-1-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, typically forming sulfinic or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea compounds can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfinic acids, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a hydrogen bond donor, stabilizing transition states in chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Thiourea: The parent compound, with simpler structure and broader applications.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
N-(4-bromophenyl)-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea: Another derivative with specific applications in carbohydrate chemistry.
Uniqueness: Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is unique due to its complex structure, which combines the properties of 3-bromophenyl and 1H-indol-1-ylmethyl groups. This structural complexity enhances its potential for specific interactions in both chemical and biological systems, making it a valuable compound for targeted research applications.
Eigenschaften
CAS-Nummer |
649740-21-6 |
|---|---|
Molekularformel |
C31H24Br2N4S |
Molekulargewicht |
644.4 g/mol |
IUPAC-Name |
1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]thiourea |
InChI |
InChI=1S/C31H24Br2N4S/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38) |
InChI-Schlüssel |
LUHKGHUPZOKRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=S)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)

![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)
![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)

![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)

![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)

